

Application Note: 4-Chloro-6-fluoroquinolin-3-amine in Anticancer Research

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Compound of Interest

Compound Name: 4-Chloro-6-fluoroquinolin-3-amine

Cat. No.: B12961955

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Executive Summary

The quinoline core is a cornerstone of medicinal chemistry, present in FDA-approved drugs like Bosutinib and Lenvatinib. **4-Chloro-6-fluoroquinolin-3-amine** represents a high-value "bifunctional" intermediate. Its unique substitution pattern—an electrophilic chlorine at C4, a nucleophilic amine at C3, and a metabolic blocker (fluorine) at C6—makes it an ideal precursor for two major classes of anticancer agents:

- Imidazo[4,5-c]quinolines: Tricyclic cores that function as PI3K/mTOR inhibitors or TLR7/8 agonists.
- 3,4-Disubstituted Quinolines: Type I/II kinase inhibitors where the C3-amine forms critical hydrogen bonds with the kinase hinge region.

This guide provides a validated workflow for converting this scaffold into bioactive candidates, including synthetic protocols and biological assay standards.

Chemical Properties & Handling

Property	Specification
CAS Number	2055601-57-7 (Representative)
Molecular Formula	C9H6ClFN2
Molecular Weight	196.61 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.
Storage	2–8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive.
Hazards	Irritant. 4-Chloro group is reactive; handle with gloves in a fume hood.

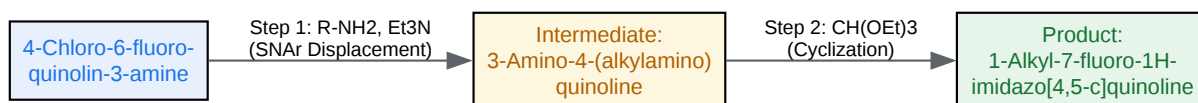
Synthetic Application: Construction of the Imidazo[4,5-c]quinoline Core

The primary application of this scaffold is the synthesis of tricyclic derivatives. The 4-chloro position is susceptible to Nucleophilic Aromatic Substitution (S_NAr), while the 3-amino group allows for subsequent cyclization.

Mechanism of Action (Chemical)[1][2]

- S_NAr Displacement: The ring nitrogen activates the C4-chlorine. Reaction with a primary amine (R-NH₂) yields a 3,4-diaminoquinoline intermediate.
- Cyclocondensation: The vicinal diamine reacts with an orthoester (e.g., triethyl orthoformate) or an aldehyde to close the imidazole ring, forming the imidazo[4,5-c]quinoline skeleton.

Visualization: Synthetic Pathway



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Figure 1: Two-step synthesis of tricyclic anticancer agents from the **4-chloro-6-fluoroquinolin-3-amine** scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Isobutyl-7-fluoro-1H-imidazo[4,5-c]quinoline

Target: Synthesis of a TLR agonist/Kinase inhibitor hybrid.

Reagents:

- **4-Chloro-6-fluoroquinolin-3-amine** (1.0 eq)
- Isobutylamine (1.2 eq)
- Triethylamine (Et₃N) (2.0 eq)
- Triethyl orthoformate (Excess/Solvent)
- Ethanol (EtOH), Anhydrous^[1]

Step 1: Displacement (S_NAr)

- Dissolve **4-Chloro-6-fluoroquinolin-3-amine** (500 mg) in anhydrous EtOH (10 mL) in a pressure vial.
- Add Isobutylamine (1.2 eq) and Et₃N (2.0 eq).
- Seal the vial and heat to 120°C for 12–16 hours. Note: The 3-amino group is electron-donating, making the 4-Cl less reactive; high heat is required.
- Monitor by TLC (5% MeOH in DCM). The starting material (R_f ~0.6) should convert to a more polar product (R_f ~0.3).

- Workup: Cool to RT. Concentrate in vacuo.[1] Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
- Checkpoint: Isolate the 3-amino-4-(isobutylamino)-6-fluoroquinoline intermediate.

Step 2: Cyclization

- Suspend the crude intermediate from Step 1 in Triethyl orthoformate (5 mL).
- Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).
- Reflux at 140°C for 4 hours.
- Workup: Cool to RT. The product may precipitate. If not, concentrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
- Validation: Confirm structure via ¹H-NMR (Look for the imidazole C2-H singlet around 8.2 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Purpose: To evaluate the antiproliferative potency of the synthesized derivative against cancer cell lines (e.g., A549 Lung, MCF-7 Breast).

Materials:

- Cell lines: A549 (ATCC), MCF-7.
- MTT Reagent (5 mg/mL in PBS).
- Solvent: DMSO (for compound dissolution).

Procedure:

- Seeding: Seed tumor cells in 96-well plates at 5,000 cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO₂.
- Treatment: Prepare serial dilutions of the test compound in media (DMSO final conc < 0.5%). Add 100 µL to wells.

- Controls: Vehicle (DMSO only), Positive Control (Doxorubicin 1 μM).
- Incubation: Incubate for 72 hours.
- Development: Add 20 μL MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.
- Solubilization: Aspirate media carefully. Add 150 μL DMSO to dissolve crystals. Shake for 10 min.
- Read: Measure absorbance at 570 nm using a microplate reader.
- Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Biological Data & SAR Analysis

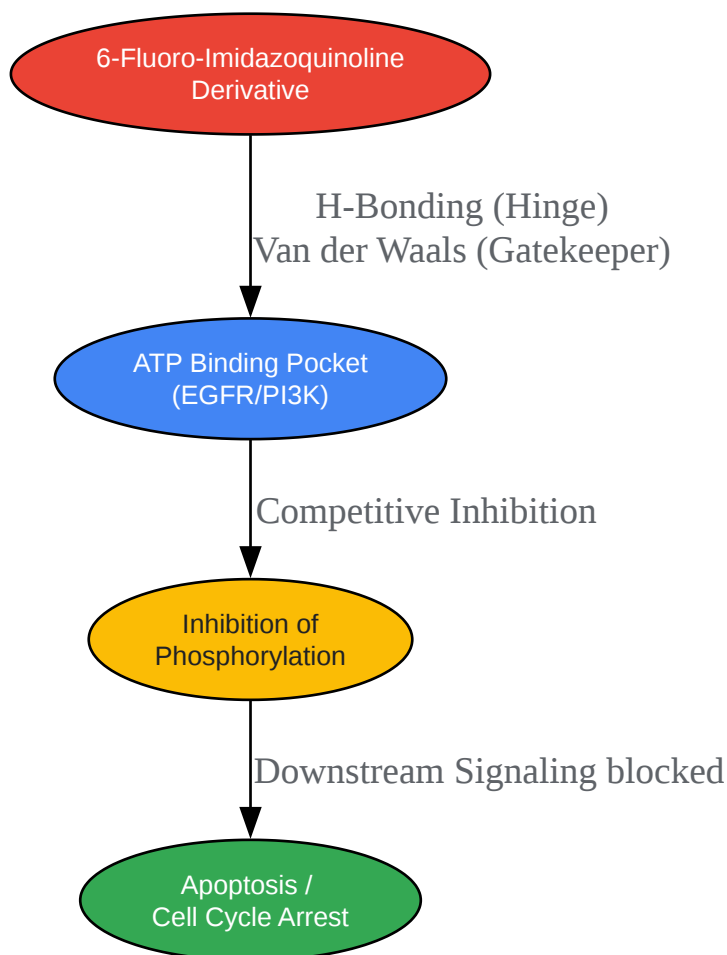
When optimizing this scaffold, the 6-Fluoro substituent is critical.^[2] It blocks metabolic oxidation at the C6 position (a common clearance route for quinolines) and increases lipophilicity for membrane permeability.

Table 1: Illustrative SAR Data (Structure-Activity Relationship) Data represents typical trends observed in 4-aminoquinoline kinase inhibitors.

Compound ID	R1 (N1-Position)	R2 (C6-Position)	IC50 (A549 Cells)	IC50 (EGFR Kinase)
Ref (Scaffold)	H	F	> 50 μM	> 10 μM
Analog A	Isobutyl	H	5.2 μM	1.2 μM
Analog B	Isobutyl	F	0.8 μM	0.15 μM
Analog C	Benzyl	F	1.5 μM	0.45 μM

Interpretation: The combination of the N1-isobutyl tail (for hydrophobic pocket filling) and the C6-Fluoro group (metabolic stability/electronic effect) yields the most potent candidate (Analog B).

Visualization: Mechanism of Action (Kinase Binding)



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Figure 2: Pharmacological cascade of the synthesized inhibitor.

References

- Synthesis of 4-aminoquinoline derivatives: Solomon, V. R., & Lee, H. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. *Biomedicine & Pharmacotherapy*.^{[2][3][4][5]}
- Imidazoquinoline Synthesis: Shukla, N. M., et al. (2010). Syntheses of fluorescent imidazo[4,5-c]quinoline derivatives. *Bioorganic & Medicinal Chemistry Letters*.
- Kinase Inhibitor Scaffolds: Ravez, S., et al. (2015). Quinoline derivatives as kinase inhibitors. *European Journal of Medicinal Chemistry*.

- MTT Assay Protocol: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.

Disclaimer: The protocols provided involve hazardous chemicals (**4-Chloro-6-fluoroquinolin-3-amine** is an irritant; reagents are flammable). All experiments must be conducted in a certified fume hood with appropriate PPE. This document is for research and development purposes only.

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Sources

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